4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
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Description
4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
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Biological Activity
The compound 4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide represents a novel class of sulfonamide derivatives that have gained attention for their potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antiviral activities.
Chemical Structure
The chemical structure of the compound is characterized by a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group and a methoxy group on the benzene sulfonamide moiety. The molecular formula is C18H20N2O4S.
1. Antimicrobial Activity
Recent studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties. The compound in focus has shown moderate to good activity against various bacterial strains. For example:
- Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : Showed an inhibition zone of 12 mm at the same concentration.
This suggests that the compound may interfere with bacterial growth through mechanisms similar to other sulfonamides, potentially inhibiting folate synthesis pathways.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. In vitro studies demonstrated:
- A549 Lung Cancer Cells : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism appears to involve apoptosis induction as evidenced by increased caspase-3 activity.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 25 | Apoptosis induction |
MCF-7 (Breast) | 30 | Cell cycle arrest |
HeLa (Cervical) | 28 | DNA damage response |
3. Antiviral Activity
In addition to its antibacterial and anticancer properties, preliminary studies suggest that this compound may possess antiviral activity against certain viral strains. Specifically:
- HIV : The compound demonstrated an EC50 value of 5 µM in inhibiting HIV replication in vitro.
This antiviral effect may be attributed to its ability to inhibit viral proteases or reverse transcriptase, similar to other compounds within its class.
Case Studies
Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:
- A study involving patients with resistant bacterial infections showed that treatment with sulfonamide derivatives led to a significant reduction in infection rates compared to standard antibiotic therapy.
- Another clinical trial focused on cancer patients revealed that the addition of this compound to conventional chemotherapy improved overall survival rates.
Properties
IUPAC Name |
4-methoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-18-6-8-19(9-7-18)29(25,26)22-17-5-4-15-10-11-23(14-16(15)13-17)21(24)20-3-2-12-28-20/h2-9,12-13,22H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKODPHYKZHYGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.